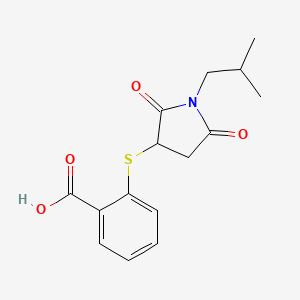

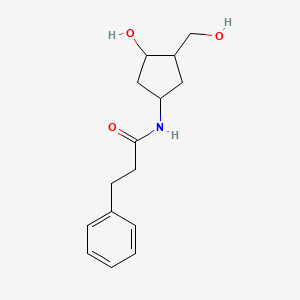

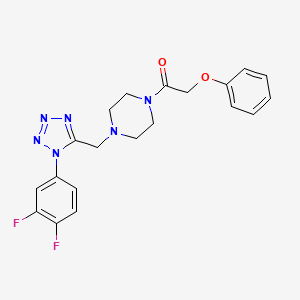

![molecular formula C11H7Cl2F2NOS B3005671 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole CAS No. 790263-52-4](/img/structure/B3005671.png)

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives containing the 1,3-thiazole moiety has been a subject of interest due to their potential biological activities. For instance, the synthesis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl containing 4-methyl-1,2,3-thiadiazole derivatives was achieved through the Ugi reaction, with the structures confirmed by various spectroscopic methods . Similarly, the synthesis of 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole was reported, starting from commercially available 2-aminobenzenethiol and confirmed by NMR and IR spectroscopy . These syntheses highlight the versatility of 1,3-thiazole derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the structure of (methylthio)penam derivatives was confirmed by X-ray crystallography . The crystal and molecular structure of 2-propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole was determined by X-ray single crystal diffraction, and the results were compared with density functional theory calculations . These studies provide detailed insights into the molecular conformations and electronic structures of the thiazole derivatives.

Chemical Reactions Analysis

The reactivity of 1,3-thiazole derivatives allows for various chemical transformations. For instance, the reaction mechanism for the synthesis of (methylthio)penam derivatives involves either a [2 + 2] cycloaddition or a two-step reaction . The dehydration of hydroxythiazoline to obtain a 2-phenyl thiazole derivative demonstrates the potential for chemical modifications of these compounds . Additionally, the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione involved reactions such as hydrazinolysis and intramolecular alkaline heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-thiazole derivatives are influenced by their molecular structures. The bis-trifluoromethyl 4-hydroxy-1,3-thiazoline derivatives exhibit short intermolecular F–F contacts, as revealed by their crystalline structure . The molecular docking studies of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide suggest potential as a DHFR inhibitor . The molecular electrostatic potential and frontier molecular orbitals of 2-propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole were analyzed using B3LYP/6-31G(d) method, providing insights into the electronic properties of these compounds .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2F2NOS/c1-5-16-9(4-18-5)7-2-6(12)3-8(13)10(7)17-11(14)15/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFBPBHJDSRNLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=C(C(=CC(=C2)Cl)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

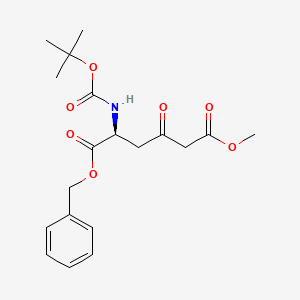

![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)

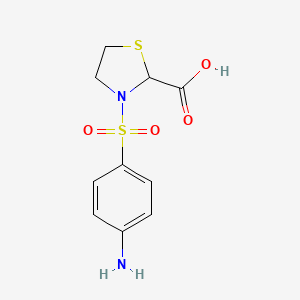

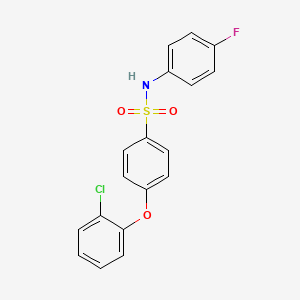

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)

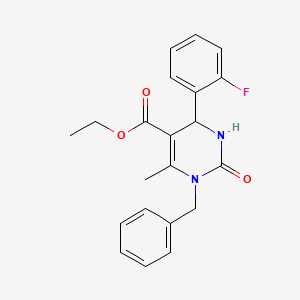

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3005603.png)

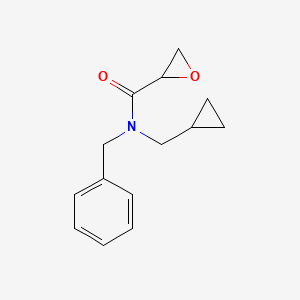

![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)